3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP 93129 is a compound known for its potent and selective action as a serotonin 5-HT 1B receptor agonist . It has approximately 150 times and 200 times selectivity over the closely related serotonin 5-HT 1D and 5-HT 1A receptors, respectively . This compound is primarily used in scientific research to study the role of serotonin 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 93129 involves the formation of a pyrrolo[3,2-b]pyridin-5-one structure. One of the synthetic routes includes the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to yield CP 93129 . The reaction conditions typically involve the use of a solvent such as deionized water and maintaining the reaction mixture at a controlled temperature .
Industrial Production Methods
Industrial production methods for CP 93129 are not extensively documented in the public domain. it is likely that the production involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The compound is typically produced in a desiccated form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CP 93129 undergoes various chemical reactions, including substitution and reduction reactions. The compound’s structure allows it to participate in reactions that modify its pyrrolo[3,2-b]pyridin-5-one core.
Common Reagents and Conditions
Common reagents used in the reactions involving CP 93129 include reducing agents and solvents like deionized water . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions involving CP 93129 depend on the specific reagents and conditions used. For instance, reduction reactions may yield derivatives with modified functional groups, while substitution reactions can introduce new substituents onto the pyrrolo[3,2-b]pyridin-5-one core.
Scientific Research Applications
CP 93129 is widely used in scientific research due to its selective action on serotonin 5-HT 1B receptors . Some of its key applications include:
Neuroscience Research: CP 93129 is used to study the role of serotonin 5-HT 1B receptors in the brain, particularly in modulating neurotransmitter release.
Pharmacological Studies: The compound is used to investigate the effects of serotonin receptor agonists on various physiological and behavioral processes.
Behavioral Studies: Research involving CP 93129 has shown its potential in regulating feeding behavior in rodents, making it a valuable tool for studying appetite and weight control.
Drug Development: CP 93129 serves as a reference compound in the development of new drugs targeting serotonin receptors.
Mechanism of Action
CP 93129 exerts its effects by selectively binding to serotonin 5-HT 1B receptors . This binding inhibits the release of neurotransmitters such as serotonin and dopamine, thereby modulating their levels in the brain . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole . This selectivity allows CP 93129 to specifically target 5-HT 1B receptors without significantly affecting other serotonin receptor subtypes .
Comparison with Similar Compounds
CP 93129 is unique in its high selectivity for serotonin 5-HT 1B receptors compared to other similar compounds. Some similar compounds include:
RU-24,969: Another serotonin receptor agonist, but with less selectivity for 5-HT 1B receptors.
CP-94,253: A compound with similar selectivity for 5-HT 1B receptors but different pharmacological properties.
5-Methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole: A related compound with a different core structure and lower selectivity for 5-HT 1B receptors.
CP 93129 stands out due to its high selectivity and potency, making it a valuable tool in serotonin receptor research .
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C12H13N3O.2ClH/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;/h1-3,7,10,13H,4-6H2,(H,15,16);2*1H |
InChI Key |
RKQOSTNGBDVLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C3C(C=CC(=O)N3)N=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.